N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
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Overview
Description
N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a complex organic compound with a unique structure that combines elements of pyrrole, pyrazole, and oxazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[5,1-b][1,3]oxazine core, followed by the introduction of the pyrrole moiety through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to enhance reaction efficiency and the application of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrrol-1-yl)ethyl)-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[4,1-b][1,3]oxazine-2-carboxamide
Uniqueness
N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is unique due to its specific combination of pyrrole, pyrazole, and oxazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-pyrrol-1-ylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c18-13(14-4-8-16-5-1-2-6-16)11-10-12-17(15-11)7-3-9-19-12/h1-2,5-6,10H,3-4,7-9H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPKJENAAQTTMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NCCN3C=CC=C3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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